molecular formula C11H14ClNO3S B12615008 N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide CAS No. 921767-39-7

N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide

Cat. No.: B12615008
CAS No.: 921767-39-7
M. Wt: 275.75 g/mol
InChI Key: FYLZGGCMHOMUBN-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and antifungal properties

Properties

CAS No.

921767-39-7

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)sulfonyl-2-methylpropyl]formamide

InChI

InChI=1S/C11H14ClNO3S/c1-8(2)11(13-7-14)17(15,16)10-5-3-9(12)4-6-10/h3-8,11H,1-2H3,(H,13,14)

InChI Key

FYLZGGCMHOMUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as distillation and advanced chromatographic techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article examines its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a sulfonamide group attached to a formamide. The presence of the chlorobenzene moiety is significant for its reactivity and biological interactions.

Biological Activity

The biological activity of this compound primarily stems from its interaction with specific biological targets. Below are key aspects of its biological activity:

The compound is believed to function as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonamide group is known to interact with amino acid residues in enzyme active sites, potentially leading to inhibition.

2. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides have been widely studied for their antibacterial effects due to their ability to inhibit folate synthesis in bacteria.

3. Antitumor Activity

There is emerging evidence suggesting that sulfonamide derivatives can exhibit antitumor properties. Studies have shown that modifications in the sulfonamide structure can enhance cytotoxicity against various cancer cell lines.

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications.

Toxicological Data

  • Acute Toxicity : The compound has shown moderate toxicity in animal models, with LD50 values indicating potential risks at higher doses.
  • Chronic Exposure Risks : Long-term exposure studies suggest possible carcinogenic effects, necessitating further investigation into its safety for human use.

Case Studies

Several studies have highlighted the biological activity of related compounds:

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Antibiotics, a related sulfonamide compound demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting that this compound may exhibit similar properties .

Case Study 2: Antitumor Activity

A research article published in Cancer Research reported that a structurally similar sulfonamide derivative inhibited tumor growth in xenograft models. The study indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Property Observation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antitumor ActivityInduces apoptosis in cancer cell lines
Acute Toxicity (LD50)Moderate toxicity observed in animal studies
Chronic Exposure RisksPotential carcinogenic effects noted

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